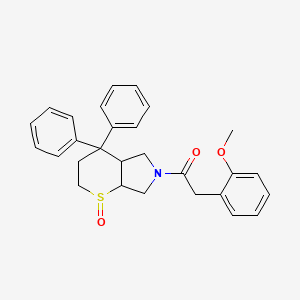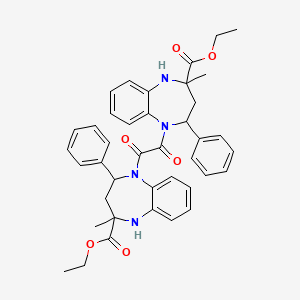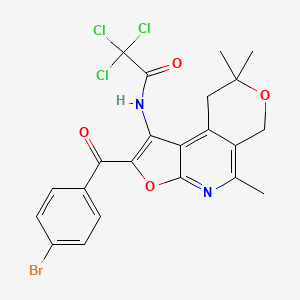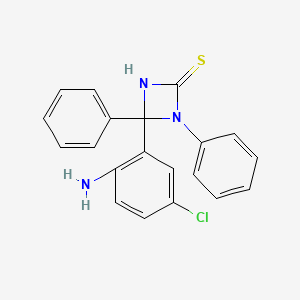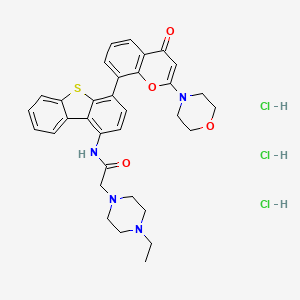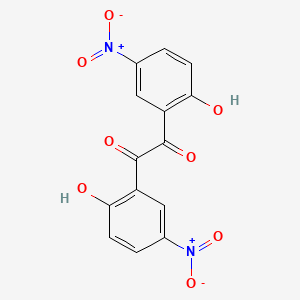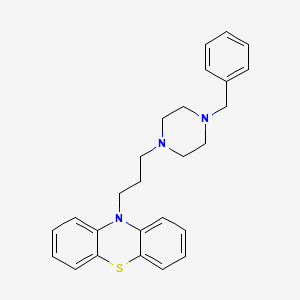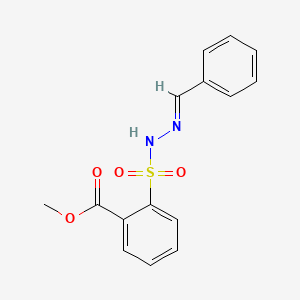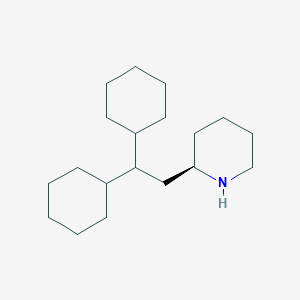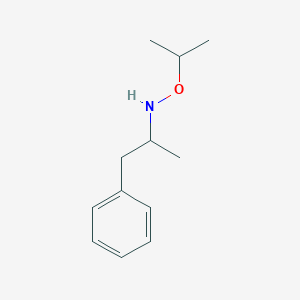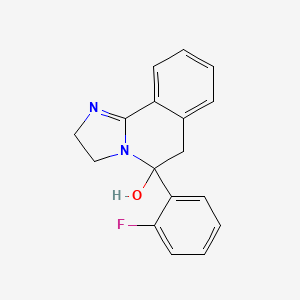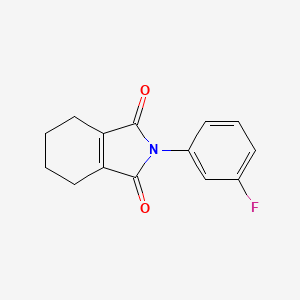
1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and 3-fluoroaniline.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where phthalic anhydride reacts with 3-fluoroaniline in the presence of a suitable catalyst, such as sulfuric acid or polyphosphoric acid, to form the isoindole ring system.
Hydrogenation: The resulting isoindole intermediate is then subjected to hydrogenation under mild conditions using a hydrogenation catalyst, such as palladium on carbon, to obtain the desired tetrahydroisoindole derivative.
Industrial Production Methods
In industrial settings, the production of 1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The synthesis is carried out in batch reactors, where the reactants are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: Continuous flow reactors offer advantages in terms of scalability and process efficiency. The reactants are continuously fed into the reactor, and the product is continuously collected.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its fully reduced form, such as tetrahydroisoindole derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted isoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation catalysts, such as palladium on carbon, are commonly used for reduction reactions.
Substitution: Nucleophiles, such as amines and thiols, can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Isoindole-1,3-dione derivatives.
Reduction Products: Tetrahydroisoindole derivatives.
Substitution Products: Substituted isoindole derivatives with various functional groups.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurological disorders.
Biological Research: It is used as a tool compound in biological research to study its effects on cellular processes and molecular targets.
Materials Science:
Chemical Biology: It is used in chemical biology research to investigate its interactions with biomolecules and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: The compound interacts with various molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and function.
Pathways Involved: The compound affects multiple cellular pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- can be compared with other similar compounds, such as:
Isoindole Derivatives: Compounds with similar isoindole ring systems, such as isoindoline-1,3-dione and isoindole-1,3-dione derivatives.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups, such as 3-fluorophenylacetic acid and 3-fluorophenylalanine.
Uniqueness
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- lies in its specific combination of the isoindole ring system and the fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
59647-94-8 |
|---|---|
Molecular Formula |
C14H12FNO2 |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12FNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h3-5,8H,1-2,6-7H2 |
InChI Key |
YYHHOPWCSFATBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


